PF-3845

Catalog No.
S548735
CAS No.
1196109-52-0
M.F
C24H23F3N4O2
M. Wt
456.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-3845

CAS Number

1196109-52-0

Product Name

PF-3845

IUPAC Name

N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide

Molecular Formula

C24H23F3N4O2

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C24H23F3N4O2/c25-24(26,27)19-6-7-22(29-15-19)33-21-5-1-3-18(14-21)13-17-8-11-31(12-9-17)23(32)30-20-4-2-10-28-16-20/h1-7,10,14-17H,8-9,11-13H2,(H,30,32)

InChI Key

NBOJHRYUGLRASX-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=CN=CC=C4

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

PF 3845, PF-3845, PF3845

Canonical SMILES

C1CN(CCC1CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=CN=CC=C4

Description

The exact mass of the compound N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide is 456.17731 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-3845 is a potent and selective inhibitor of fatty acid amide hydrolase, commonly abbreviated as FAAH. This compound is known for its irreversible binding to the FAAH enzyme, specifically targeting the serine residue at position 241 in the active site. The inhibition of FAAH leads to elevated levels of endocannabinoids, particularly anandamide, in both the brain and plasma, which can have significant implications for pain modulation and other physiological processes .

PF-3845 primarily functions through its interaction with the FAAH enzyme. By covalently binding to Ser241, it prevents the breakdown of fatty acid amides, thereby increasing their availability in the body. The compound exhibits high selectivity for FAAH over other serine hydrolases, which has been confirmed through activity-based proteomics . The chemical structure of PF-3845 allows it to effectively inhibit FAAH without significant off-target effects, making it a valuable tool in pharmacological research.

The biological activity of PF-3845 has been extensively studied, particularly in models of inflammatory pain. Research indicates that PF-3845 significantly reduces nociceptive responses in both acute and chronic pain models. Its anti-allodynic effects are mediated through cannabinoid receptor activation, highlighting its role in the endocannabinoid system . In animal studies, PF-3845 has shown promise in reversing tactile allodynia induced by lipopolysaccharide treatment in mice, indicating its potential therapeutic applications in pain management .

The synthesis of PF-3845 involves several key steps that ensure its purity and efficacy as a FAAH inhibitor. While specific synthetic routes may vary, common methods include:

  • Starting Materials: Utilizing readily available precursors that can be modified to introduce functional groups necessary for FAAH inhibition.
  • Reactions: Employing techniques such as coupling reactions and protecting group strategies to construct the desired molecular framework.
  • Purification: Utilizing chromatographic techniques to isolate and purify the final product from by-products and unreacted starting materials.

Detailed synthetic procedures can be found in various chemical literature focusing on drug discovery and development .

PF-3845 has several applications primarily within pharmacological research:

  • Pain Management: Its ability to elevate anandamide levels positions it as a candidate for treating various pain conditions, including neuropathic pain.
  • Neuroscience Research: PF-3845 serves as a valuable tool for studying the endocannabinoid system's role in neurobiology and its implications for mood disorders.
  • Potential Anti-inflammatory Agent: Given its effects on inflammatory pain models, PF-3845 may have applications in treating conditions characterized by inflammation .

Interaction studies involving PF-3845 have focused on its pharmacodynamics and pharmacokinetics. Notably:

  • Cannabinoid Receptors: The compound's efficacy is linked to its interaction with cannabinoid receptors, particularly CB1 receptors, which mediate its analgesic effects.
  • Comparative Studies: Research comparing PF-3845 with other FAAH inhibitors has shown that it possesses a longer duration of action and higher selectivity, making it superior for certain therapeutic applications .

Several compounds exhibit similar mechanisms of action as PF-3845 but differ in selectivity and potency. Here are some notable examples:

Compound NameMechanismSelectivityPotency (Ki)
URB597FAAH InhibitorModerate0.03 μM
OL-135FAAH InhibitorModerate0.05 μM
JZL184Monoacylglycerol lipase inhibitorLow selectivity0.09 μM
SAR629FAAH InhibitorHigh0.02 μM

PF-3845 stands out due to its high selectivity for FAAH over other enzymes and its irreversible binding nature, which leads to prolonged effects compared to reversible inhibitors like URB597 and OL-135 .

Basic Molecular Properties

PF-3845 possesses a molecular formula of C₂₄H₂₃F₃N₄O₂ with a molecular weight of 456.46 g/mol [1] [2] [5] [6] [7]. The compound is assigned CAS number 1196109-52-0 and appears as a white solid with high purity (>98% by HPLC) [1] [2] [4]. The molecule is achiral with no defined stereocenters, E/Z centers, or optical activity, carrying a neutral charge [5] [7].

Structural Architecture

The molecular structure of PF-3845 can be described as a biaryl ether piperidine derivative containing multiple heterocyclic rings [1] [8] [9]. The compound features a central piperidine ring connected to a carboxamide group, which links to a 3-pyridinyl moiety. The piperidine ring is also substituted with a benzyl group containing a phenyl ring connected via an ether linkage to a 5-(trifluoromethyl)-2-pyridinyl group [1] [2] [3].

The SMILES representation of PF-3845 is FC(F)(F)C1=CN=C(OC2=CC(CC3CCN(CC3)C(=O)NC4=CC=CN=C4)=CC=C2)C=C1, with the InChI Key NBOJHRYUGLRASX-UHFFFAOYSA-N [5] [6] [7] [4].

Key Structural Features

The trifluoromethyl group represents a critical structural element positioned at the 4-position of the 2-pyridinyl ring [10] [8] [11]. This positioning provides approximately 20-fold improvement in potency compared to smaller substituents such as methyl or fluoro groups [8]. The trifluoromethyl group enables optimal van der Waals interactions within the hydrophobic acyl chain-binding pocket of the target enzyme [8] [11].

The piperidine ring system is preferred over piperazine alternatives due to the avoidance of unfavorable electrostatic interactions within the hydrophobic binding environment [8]. The central phenyl ring maintains essential π-interactions with target residues, and replacement with pyridyl groups significantly reduces activity [8].

Binding Mechanism and Target Interactions

Primary Target and Binding Mode

PF-3845 functions as a highly selective and irreversible inhibitor of fatty acid amide hydrolase (FAAH) [1] [8] [12] [13] [14]. The compound exhibits exceptional selectivity for FAAH with a Ki value of 0.23 μM and IC₅₀ values ranging from 7-9 nM [1] [8] [9] [13] [3]. Importantly, PF-3845 displays no activity against FAAH-2, with IC₅₀ values exceeding 10 μM [13] [3] [4].

The binding mechanism involves covalent, irreversible inhibition through carbamylation of the serine nucleophile at position 241 (Ser241) in the FAAH active site [1] [8] [12] [13] [14]. This covalent modification results in permanent inactivation of the enzyme, contributing to the compound's extended duration of action exceeding 24 hours [1] [8] [15].

Crystal Structure Analysis

Crystal structure analysis of PF-3845 in complex with human/rat FAAH has been determined at 2.8 Å resolution [8] [14]. The structure reveals that PF-3845 adopts a binding mode where the 3-aminopyridine leaving group is not observed, but the remaining piperidine portion occupies the acyl chain-binding pocket [8].

The compound forms a strong aromatic C-H...π interaction between the phenyl ring and Phe192 [8]. The biaryl ether piperidine moiety binds in a fashion that resembles the arachidonyl chain of the original methyl arachidonyl phosphonate (MAP) when bound to FAAH [8].

Detailed Molecular Interactions

The binding of PF-3845 involves multiple specific interactions across different binding pockets of FAAH [10] [8] [16] [11]. In the amino acid pocket, the 4-trifluoromethyl-2-pyridinyl group and phenyl ring insert deeply, forming strong π-π stacking interactions with Phe255 and Phe257 residues [10] [16] [11]. A hydrogen bond forms between the amide group of the trifluoromethylpyridinyl moiety and the main chain oxygen of Gly218 [10] [16] [11].

The oxygen linker forms two additional hydrogen bonds with the side chain of Glu217 and the main chain of Phe306 [10] [16] [11]. In the ATP pocket, the 3-aminopyridine and piperidine groups insert completely, with the carbonyl group forming a hydrogen bond with the main chain amide of Gly309 [10] [16] [11].

A notable feature of the binding interaction is the presence of a sulfate ion (SO₄²⁻) that bridges the interaction between the amide linker of PF-3845 and Arg201/Arg312 of FAAH [10] [16] [11]. This sulfate ion stabilizes Arg312, which forms a π-cation interaction with the 3-aminopyridine moiety [10] [16] [11].

Selectivity Profile

PF-3845 demonstrates exceptional selectivity for FAAH relative to other serine hydrolases [8] [17]. Competitive activity-based protein profiling using fluorophosphonate probes shows that PF-3845 completely inhibits FAAH in human and mouse membrane proteomes without affecting other serine hydrolases, even at concentrations up to 100 μM [8] [17].

This selectivity profile contrasts with other FAAH inhibitors such as URB597, which shows multiple off-targets among serine hydrolases [8] [17]. The exquisite selectivity of PF-3845 makes it an valuable pharmacological tool for investigating endocannabinoid system function [8] [14].

Structure-Activity Relationships

Optimization of Structural Components

Structure-activity relationship studies have revealed critical features that contribute to PF-3845's potency and selectivity [8] [17]. The positioning of the trifluoromethyl group at the 4-position of the 2-pyridinyl ring provides optimal van der Waals contacts within the acyl chain-binding pocket [8]. Moving this group to the 3- or 6-position introduces steric clashes and reduces potency [8].

The piperidine ring system is essential for maintaining activity, as piperazine alternatives create unfavorable electrostatic interactions within the hydrophobic binding environment [8]. The central phenyl ring cannot be replaced with pyridyl groups without substantial loss of activity, likely due to disruption of critical π-interactions with Phe192 [8].

Carbamate Functionality

The carbamate group represents the pharmacophore responsible for covalent enzyme inactivation [8] [17]. This functionality enables the compound to carbamylate the catalytic serine nucleophile, resulting in irreversible inhibition [8] [12] [13] [14]. The 3-aminopyridine serves as an effective leaving group that facilitates the covalent modification process [8].

Dual Pocket Binding

PF-3845's unique binding mode involves occupying both the amino acid pocket and the ATP pocket of FAAH [10] [8] [16] [11]. This dual pocket binding contributes to the compound's high selectivity and potency. The trifluoromethyl-pyridinylphenyl group occupies the phenylalanine pocket, while the piperidine-carbamate moiety binds in the ATP pocket [10] [16] [11].

Physicochemical Properties

Solubility and Stability

PF-3845 demonstrates favorable solubility characteristics for research applications [2] [4]. The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM (91 mg/mL) and in ethanol at 50 mM (22.82 mg/mL) [4]. The compound is insoluble in water, consistent with its lipophilic nature [2] [4].

Storage stability is maintained at -20°C for the solid powder form, with DMSO solutions stable for six months under these conditions [2]. The compound appears as a white solid with purity exceeding 98% by HPLC analysis [1] [2] [4].

Pharmacokinetic Properties

PF-3845 exhibits excellent oral bioavailability exceeding 80% and demonstrates effective blood-brain barrier penetration [1] [8] [18]. The compound shows a prolonged duration of action, maintaining FAAH inhibition for up to 24 hours following administration [1] [8] [15]. These pharmacokinetic properties make PF-3845 suitable for in vivo studies investigating endocannabinoid system function.

Comparative Analysis with Other FAAH Inhibitors

Selectivity Advantages

Compared to other FAAH inhibitors, PF-3845 demonstrates superior selectivity profiles [8] [17]. While compounds like URB597 show multiple off-targets among serine hydrolases, PF-3845 maintains exclusive selectivity for FAAH even at high concentrations [8] [17]. This selectivity advantage makes PF-3845 a preferred tool compound for mechanistic studies.

Structural Distinctions

The biaryl ether piperidine scaffold of PF-3845 represents a distinct structural class among FAAH inhibitors [8] [9]. This structural framework enables the compound to achieve dual pocket binding, occupying both the amino acid and ATP binding sites simultaneously [10] [8] [16] [11]. This binding mode differs from other inhibitors that typically occupy single binding pockets.

Research Applications and Utility

Tool Compound Properties

PF-3845 serves as a valuable pharmacological tool for in vivo characterization of the endocannabinoid system [8] [14]. The compound's high selectivity, extended duration of action, and excellent pharmacokinetic properties make it suitable for studying FAAH function in various biological contexts [8] [19] [14].

Mechanistic Studies

The irreversible nature of PF-3845's inhibition provides advantages for mechanistic studies, as it enables persistent enzyme inactivation [8] [12] [13] [14]. The compound has been utilized to investigate the role of FAAH in pain perception, inflammation, and neurological function [20] [15] [21] [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

456.17731048 g/mol

Monoisotopic Mass

456.17731048 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q3PW846TYN

Other CAS

1196109-52-0

Wikipedia

PF-3845

Dates

Last modified: 08-15-2023
1: Ramesh D, Ross GR, Schlosburg JE, Owens RA, Abdullah RA, Kinsey SG, Long JZ, Nomura DK, Sim-Selley LJ, Cravatt BF, Akbarali HI, Lichtman AH. Blockade of endocannabinoid hydrolytic enzymes attenuates precipitated opioid withdrawal symptoms in mice. J Pharmacol Exp Ther. 2011 Oct;339(1):173-85. Epub 2011 Jun 30. PubMed PMID: 21719468; PubMed Central PMCID: PMC3186294.
2: Kinsey SG, Nomura DK, O'Neal ST, Long JZ, Mahadevan A, Cravatt BF, Grider JR, Lichtman AH. Inhibition of monoacylglycerol lipase attenuates nonsteroidal anti-inflammatory drug-induced gastric hemorrhages in mice. J Pharmacol Exp Ther. 2011 Sep;338(3):795-802. Epub 2011 Jun 9. PubMed PMID: 21659471; PubMed Central PMCID: PMC3164340.
3: Booker L, Kinsey SG, Abdullah RA, Blankman JL, Long JZ, Ezzili C, Boger DL, Cravatt BF, Lichtman AH. The FAAH Inhibitor PF-3845 Acts in the Nervous System to Reverse Lipopolysaccharide-induced Tactile Allodynia in Mice. Br J Pharmacol. 2011 Apr 20. doi: 10.1111/j.1476-5381.2011.01445.x. [Epub ahead of print] PubMed PMID: 21506952.
4: Kinsey SG, O'Neal ST, Long JZ, Cravatt BF, Lichtman AH. Inhibition of endocannabinoid catabolic enzymes elicits anxiolytic-like effects in the marble burying assay. Pharmacol Biochem Behav. 2011 Mar;98(1):21-7. Epub 2010 Dec 8. PubMed PMID: 21145341; PubMed Central PMCID: PMC3034086.
5: Long JZ, LaCava M, Jin X, Cravatt BF. An anatomical and temporal portrait of physiological substrates for fatty acid amide hydrolase. J Lipid Res. 2011 Feb;52(2):337-44. Epub 2010 Nov 19. PubMed PMID: 21097653; PubMed Central PMCID: PMC3023554.
6: Kinsey SG, Long JZ, Cravatt BF, Lichtman AH. Fatty acid amide hydrolase and monoacylglycerol lipase inhibitors produce anti-allodynic effects in mice through distinct cannabinoid receptor mechanisms. J Pain. 2010 Dec;11(12):1420-8. Epub 2010 Jun 16. PubMed PMID: 20554481; PubMed Central PMCID: PMC2962430.
7: Mileni M, Kamtekar S, Wood DC, Benson TE, Cravatt BF, Stevens RC. Crystal structure of fatty acid amide hydrolase bound to the carbamate inhibitor URB597: discovery of a deacylating water molecule and insight into enzyme inactivation. J Mol Biol. 2010 Jul 23;400(4):743-54. Epub 2010 May 21. PubMed PMID: 20493882; PubMed Central PMCID: PMC3014312.
8: Ahn K, Johnson DS, Mileni M, Beidler D, Long JZ, McKinney MK, Weerapana E, Sadagopan N, Liimatta M, Smith SE, Lazerwith S, Stiff C, Kamtekar S, Bhattacharya K, Zhang Y, Swaney S, Van Becelaere K, Stevens RC, Cravatt BF. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chem Biol. 2009 Apr 24;16(4):411-20. PubMed PMID: 19389627; PubMed Central PMCID: PMC2692831.

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